molecular formula C27H26N2O4 B2827367 4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]benzoic acid CAS No. 2094684-18-9

4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]benzoic acid

Cat. No. B2827367
CAS RN: 2094684-18-9
M. Wt: 442.515
InChI Key: PWVPDGFNVVUWFB-UHFFFAOYSA-N
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Description

4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]benzoic acid, also known as Fmoc-piperidine-4-carboxylic acid, is a chemical compound that is widely used in scientific research. It is a derivative of piperidine and benzoic acid and is commonly used as a protecting group in peptide synthesis.

Mechanism of Action

The mechanism of action of 4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]benzoic acidine-4-carboxylic acid is related to its ability to protect the amine group of lysine. This is achieved through the formation of a covalent bond between the amine group and the Fmoc group, which prevents the amine group from reacting with other reagents.
Biochemical and Physiological Effects:
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]benzoic acidine-4-carboxylic acid does not have any significant biochemical or physiological effects, as it is not used as a drug or therapeutic agent. Its effects are limited to its use in scientific research.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]benzoic acidine-4-carboxylic acid in lab experiments is its ability to selectively protect the amine group of lysine, allowing for the synthesis of complex peptides. However, its use is limited to peptide synthesis and it does not have any other significant applications in scientific research.

Future Directions

There are several future directions for the use of 4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]benzoic acidine-4-carboxylic acid in scientific research. One potential application is in the synthesis of bioactive peptides, which could have therapeutic applications. Another potential application is in the development of new peptide-based materials, such as hydrogels or nanoparticles. Additionally, the use of 4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]benzoic acidine-4-carboxylic acid in combination with other protecting groups could allow for the synthesis of even more complex peptides.

Synthesis Methods

The synthesis of 4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]benzoic acidine-4-carboxylic acid involves the reaction of piperidine with 4-chlorobenzoic acid to form 4-piperidinylbenzoic acid. This intermediate is then reacted with Fmoc chloride to form 4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]benzoic acidine-4-carboxylic acid. The synthesis of this compound is relatively straightforward and can be carried out using standard laboratory techniques.

Scientific Research Applications

4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]benzoic acidine-4-carboxylic acid is widely used in scientific research, particularly in the field of peptide synthesis. It is commonly used as a protecting group for the amine group of the amino acid lysine. This allows for the selective deprotection of other amine groups in the peptide chain, allowing for the synthesis of complex peptides.

properties

IUPAC Name

4-[3-(9H-fluoren-9-ylmethoxycarbonylamino)piperidin-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O4/c30-26(31)18-11-13-20(14-12-18)29-15-5-6-19(16-29)28-27(32)33-17-25-23-9-3-1-7-21(23)22-8-2-4-10-24(22)25/h1-4,7-14,19,25H,5-6,15-17H2,(H,28,32)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWVPDGFNVVUWFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC=C(C=C2)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]benzoic acid

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